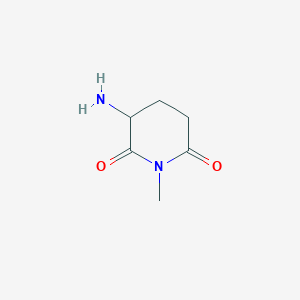

3-Amino-1-methylpiperidine-2,6-dione

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H10N2O2 |

|---|---|

Molekulargewicht |

142.16 g/mol |

IUPAC-Name |

3-amino-1-methylpiperidine-2,6-dione |

InChI |

InChI=1S/C6H10N2O2/c1-8-5(9)3-2-4(7)6(8)10/h4H,2-3,7H2,1H3 |

InChI-Schlüssel |

PREDVCVMQCMUDT-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)CCC(C1=O)N |

Herkunft des Produkts |

United States |

The Critical Role of 3-Amino-1-methylpiperidine-2,6-dione in PROTAC Development: Engineering Definitive Negative Controls

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), proving that a Proteolysis Targeting Chimera (PROTAC) operates via an event-driven, E3 ligase-dependent mechanism is a fundamental regulatory and scientific requirement. For PROTACs that hijack the Cereblon (CRBN) E3 ligase, off-target cytotoxicity or inherent instability of the Protein of Interest (POI) can frequently yield false-positive degradation signals.

To establish a self-validating experimental system, researchers must synthesize a perfectly matched negative control. 3-Amino-1-methylpiperidine-2,6-dione serves as the foundational chemical building block for this purpose. By introducing a single methyl group at the imide nitrogen of the glutarimide ring, this compound generates "N-methyl" PROTAC analogs that retain the exact physicochemical properties and target-binding affinities of the active drug, but are completely inert toward CRBN[1]. This whitepaper details the structural causality, synthesis integration, and validation protocols surrounding this critical control molecule.

Mechanistic Causality: The Structural Biology of CRBN Engagement

The interaction between an immunomodulatory drug (IMiD)—such as thalidomide, lenalidomide, or pomalidomide—and the CRBN E3 ligase is highly specific. The glutarimide ring of the IMiD anchors deeply into a hydrophobic tri-tryptophan pocket (comprising Trp380, Trp386, and Trp400) on the surface of CRBN.

The Causality of N-Methylation

The binding affinity ( Kd in the low nanomolar range) is heavily dependent on a critical hydrogen bond. The unmethylated imide nitrogen (N1) of the piperidine-2,6-dione ring acts as a hydrogen bond donor to the backbone carbonyl of His378 and the side chain of Trp380[2].

When 3-amino-1-methylpiperidine-2,6-dione is utilized during PROTAC synthesis instead of the standard 3-aminopiperidine-2,6-dione, the resulting molecule features an N-methylated glutarimide ring. This subtle modification triggers two catastrophic events for E3 ligase recruitment:

-

Loss of Hydrogen Bonding: The methyl group replaces the essential hydrogen atom, eliminating the H-bond donor required for His378/Trp380 interaction.

-

Steric Exclusion: The bulky methyl group creates a severe steric clash within the highly constrained tri-tryptophan pocket, physically preventing the warhead from entering the binding site.

Consequently, the N-methylated PROTAC cannot form the necessary POI-PROTAC-CRBN ternary complex, effectively short-circuiting the ubiquitination process while leaving the POI kinase/receptor binding intact[3].

Caption: Logical flow of CRBN engagement vs. N-methyl steric exclusion in PROTACs.

Application in PROTAC Workflows & Data Presentation

In high-tier drug development, the inclusion of an N-methyl control is non-negotiable. Because the N-methyl control possesses nearly identical lipophilicity, molecular weight, and cell permeability to the active PROTAC, any phenotypic differences observed between the two compounds can be exclusively attributed to CRBN-mediated degradation rather than simple target inhibition or off-target toxicity.

Quantitative Comparison of Active vs. N-Methyl Control PROTACs

The table below summarizes benchmark data from literature where 3-amino-1-methylpiperidine-2,6-dione-derived controls were used to validate targeted degradation:

| PROTAC System | Target Protein | Active PROTAC DC₅₀ | Active PROTAC CRBN Affinity ( Kd ) | N-Methyl Control DC₅₀ | N-Methyl Control CRBN Affinity |

| dBET1 / N-methyl-dBET1 | BRD4 | ~430 nM | 0.64 µM | No Degradation | Undetectable |

| BSJ-03-123 / BSJ-bump | CDK6 | ~40 nM | High | No Degradation | Undetectable |

| CPD-1224 / CPD-1224NC | EML4-ALK | ~10 nM | High | No Degradation | Undetectable |

| KI-CDK9d-32 / KI-CDK9d-32N | CDK9 | < 50 nM | High | No Degradation | Undetectable |

Experimental Protocols: Validating CRBN-Dependent Degradation

To ensure trustworthiness and reproducibility, the experimental validation of a PROTAC must be designed as a self-validating system. The parallel use of the active PROTAC and its N-methyl control isolates the variable of ternary complex formation.

Protocol 1: NanoBiT Ternary Complex Assay

Purpose: To definitively prove that the active PROTAC induces POI-CRBN proximity in live cells, while the N-methyl control does not, thereby ruling out artifacts.

-

Cell Line Preparation: Utilize CRBN-deficient HEK293T cells (CRBN-/-) to prevent endogenous CRBN from competing with the luminescent biosensors. Seed at 4×105 cells/well in a 6-well plate.

-

Transfection: Co-transfect cells with 750 ng of plasmid encoding the POI fused to a Large BiT (e.g., CDK6-LgBiT) and 750 ng of CRBN fused to a Small BiT (CRBN-SmBiT) using Lipofectamine 3000.

-

Re-plating: After 24 hours, detach the cells and re-seed them into a white, opaque 96-well plate at a density of 5×104 cells/well. Allow to attach overnight.

-

Baseline Establishment: Add Nano-Glo® Live Cell Substrate according to the manufacturer's protocol. Read baseline luminescence for 15 minutes.

-

Compound Treatment: Treat parallel wells with:

-

Vehicle (0.1% DMSO)

-

Active PROTAC (Dose-response: 10 nM, 100 nM, 1 µM)

-

N-methyl Negative Control (Matched doses: 10 nM, 100 nM, 1 µM)

-

-

Kinetic Measurement: Monitor luminescence continuously for 2 hours at 37°C.

-

Expected Outcome: The active PROTAC will yield a rapid, dose-dependent increase in luminescence. The N-methyl control will remain at DMSO baseline levels, proving the structural causality of the steric clash.

-

Protocol 2: Western Blot Validation of Target Depletion

Purpose: To confirm that the phenotypic loss of the POI is strictly driven by CRBN-mediated proteasomal degradation.

-

Cell Treatment: Seed target cancer cells (e.g., MV4-11 for leukemia targets) in 12-well plates. Treat with DMSO, the Active PROTAC (10 nM to 1 µM), and the N-methyl control PROTAC (matched doses) for 4 to 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1x protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.

-

Immunoblotting: Resolve 20 µg of protein per lane on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

-

Probing: Probe the membrane for the POI, CRBN, and a stable loading control (e.g., Vinculin).

-

Interpretation: The active PROTAC must show a dose-dependent depletion of the POI band. Crucially, the N-methyl control must show no loss of the POI band. If the N-methyl control also reduces POI levels, the degradation is likely an artifact of transcriptional downregulation or generalized compound toxicity, invalidating the PROTAC hypothesis.

-

Caption: Step-by-step validation workflow utilizing N-methyl negative control PROTACs.

Conclusion

The synthesis of a PROTAC is only the first step in TPD drug discovery; proving its mechanism of action is the true hurdle. By utilizing 3-amino-1-methylpiperidine-2,6-dione to engineer N-methylated negative controls, researchers can definitively isolate CRBN-dependent degradation from off-target effects. This self-validating approach ensures high scientific integrity, satisfies rigorous peer-review standards, and accelerates the reliable translation of PROTACs into the clinic.

References

-

Chamberlain, P. P., et al. (2018). "Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon." Journal of Biological Chemistry. URL:[Link]

-

Brand, M., et al. (2019). "Homolog-selective degradation as a strategy to probe the function of CDK6 in AML." Cell Chemical Biology. URL:[Link]

-

Burslem, G. M., et al. (2023). "Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions." Journal of Medicinal Chemistry. URL:[Link]

-

Smith, J., et al. (2024). "Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network." bioRxiv. URL:[Link]

-

Steinebach, C., et al. (2018). "Homo-PROTACs for the Chemical Knockdown of Cereblon." ACS Chemical Biology. URL:[Link]

Sources

A Technical Guide to the Mechanism of Action of Glutarimide-Based Molecular Glues in Targeted Protein Degradation

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, enabling the pharmacological elimination of disease-causing proteins previously considered "undruggable."[1] Molecular glues, a class of TPD-inducing small molecules, function by inducing or stabilizing interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2][3] The immunomodulatory imide drugs (IMiDs®), which include thalidomide and its analogs lenalidomide and pomalidomide, are the archetypal molecular glue degraders.[4][5] Their mechanism is centered on the glutarimide moiety—a scaffold exemplified by structures like 3-amino-1-methylpiperidine-2,6-dione—which binds to the Cereblon (CRBN) E3 ligase. This guide provides an in-depth technical exploration of this mechanism, from the initial binding event to neosubstrate recruitment, ternary complex formation, and ultimate protein degradation. We will detail the key experimental workflows required to characterize this activity and provide insights for researchers and drug developers in the field.

The Dawn of Targeted Protein Degradation

Traditional pharmacology relies on small molecule inhibitors that block the function of a protein's active site. However, a significant portion of the proteome, including scaffolding proteins and transcription factors, lacks such sites, rendering them intractable to conventional inhibition.[1] Targeted Protein Degradation offers a novel solution by hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

The UPS is a highly regulated process where proteins are tagged for destruction with a polyubiquitin chain. This tagging is carried out by a cascade of three enzymes: E1 (activating), E2 (conjugating), and E3 (ligating). The E3 ligases, numbering over 600 in humans, provide substrate specificity, making them ideal targets for therapeutic intervention.[6]

TPD leverages this system through two primary approaches:

-

PROteolysis-TArgeting Chimeras (PROTACs): Heterobifunctional molecules with two distinct warheads connected by a linker, one binding an E3 ligase and the other binding a protein of interest (POI).[2]

-

Molecular Glue Degraders (MGDs): Monovalent small molecules that induce a conformational change in an E3 ligase, creating a new binding surface for recruiting "neosubstrate" proteins for degradation.[1][3]

The 3-amino-1-methylpiperidine-2,6-dione core is a key component of the IMiD class of MGDs, which rewire the substrate specificity of the Cereblon E3 ligase.[7][8]

The CRL4-CRBN E3 Ligase: The Central Hub

The Cullin-RING E3 ubiquitin ligases are one of the largest families of E3s. The specific complex hijacked by IMiD drugs is the CRL4-CRBN complex, which consists of four key proteins:

-

Cullin 4 (CUL4): A scaffold protein that organizes the complex.[9]

-

Regulator of Cullins 1 (RBX1): A RING-box protein that recruits the ubiquitin-charged E2 conjugating enzyme.[10]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.[3][9]

-

Cereblon (CRBN): The substrate receptor that directly binds to the protein targeted for degradation.[8][11] It is the direct pharmacological target of IMiDs.[12]

Under normal physiological conditions, CRL4-CRBN regulates the degradation of its native substrates. However, the binding of a molecular glue dramatically alters its function.

Mechanism of Action: The Molecular Glue Hypothesis in Detail

The action of glutarimide-based molecular glues is a multi-step process that culminates in the selective degradation of proteins not normally targeted by CRBN.

The Glutarimide Moiety: Binding to Cereblon

The glutarimide ring of IMiDs like lenalidomide and pomalidomide is essential for their activity.[10] It fits snugly into a tri-tryptophan pocket within the thalidomide-binding domain of CRBN.[9][13] This binding is highly specific and enantioselective.[12] The interaction is anchored by hydrogen bonds, creating a stable association between the small molecule and the E3 ligase.[10]

Engineering a New Interface: Neosubstrate Recruitment

The binding of the molecular glue to CRBN does not inhibit the E3 ligase; instead, it modulates its surface.[7] This creates a "neosurface" at the interface of the drug and the protein, which presents a composite binding site with high affinity for specific neosubstrates.[1]

The most well-characterized neosubstrates for the CRBN-IMiD complex are:

-

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors crucial for the survival of multiple myeloma cells. Their degradation is central to the anti-myeloma activity of lenalidomide and pomalidomide.[7][8][14]

-

Casein Kinase 1α (CK1α): Degradation of this kinase is the mechanism behind lenalidomide's efficacy in myelodysplastic syndrome (MDS) with a deletion of chromosome 5q, where the CSNK1A1 gene is located.[14][15]

A critical feature of these neosubstrates is a conserved structural motif, or "degron," which is recognized by the drug-bound CRBN.[9]

Formation of the Ternary Complex: The Critical Handshake

The central event in the mechanism is the formation of a stable ternary complex: CRBN-Glue-Neosubstrate .[2] The stability and kinetics of this complex are critical determinants of degradation efficiency. The interaction can be characterized by a cooperativity factor (alpha), which measures how the binding of one protein partner influences the binding of the other.[16] Positive cooperativity, where the formation of the ternary complex is favored over the individual binary interactions, is a hallmark of efficient molecular glues.

Figure 1: The mechanism of action for a glutarimide-based molecular glue.

Ubiquitination and Proteasomal Degradation: The Terminal Event

Once the neosubstrate is stably positioned within the ternary complex, it is brought into close proximity to the E2 enzyme recruited by RBX1.[6] This facilitates the efficient transfer of ubiquitin molecules to lysine residues on the neosubstrate's surface, forming a polyubiquitin chain. This chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides.[7] The molecular glue and E3 ligase are recycled, allowing a single molecule of the drug to trigger the destruction of multiple target protein molecules in a catalytic fashion.[2]

Validating the Mechanism: A Guide to Key Experimental Protocols

A robust and multi-faceted experimental cascade is essential to confirm the mechanism of action for a putative molecular glue.

Figure 2: Experimental workflow for characterizing a molecular glue degrader.

Protocol: Assessing Ternary Complex Formation

Objective: To demonstrate and quantify the formation of the E3 ligase-glue-neosubstrate complex.

Methodology (Time-Resolved Fluorescence Energy Transfer - TR-FRET):

-

Reagents: Purified, tagged CRBN-DDB1 complex (e.g., His-tagged), purified, tagged neosubstrate (e.g., GST-tagged IKZF1), test compound, and fluorophore-conjugated antibodies (e.g., Anti-His-Terbium and Anti-GST-d2).

-

Assay Setup: In a microplate, combine the CRBN complex, the neosubstrate, and a serial dilution of the test compound.[17]

-

Incubation: Incubate the plate at room temperature to allow complex formation to reach equilibrium.

-

Detection: Add the donor (Anti-His-Terbium) and acceptor (Anti-GST-d2) antibodies.

-

Readout: Use a plate reader to excite the donor fluorophore (at ~340 nm) and measure emission from both the donor (~620 nm) and the acceptor (~665 nm). The TR-FRET ratio (665 nm / 620 nm) is proportional to the amount of ternary complex formed.[17]

-

Analysis: Plot the TR-FRET ratio against the compound concentration to determine the concentration required for half-maximal complex formation (TC50).

Causality: A positive result confirms that the compound physically bridges the E3 ligase and the neosubstrate. This is the foundational event for degradation. Other biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide deeper kinetic and thermodynamic insights.[16][18]

Protocol: In Vitro Ubiquitination Assay

Objective: To demonstrate that the ternary complex is functional and leads to neosubstrate ubiquitination.

Methodology:

-

Reaction Components: Assemble a reaction mixture containing:

-

Reaction: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic cascade to proceed.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Analysis by Western Blot:

-

Separate the reaction products by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific to the neosubstrate (e.g., anti-IKZF1).

-

Incubate with a secondary antibody and visualize.

-

-

Interpretation: In the presence of the active compound, a high-molecular-weight smear or ladder of bands appearing above the unmodified neosubstrate band indicates the attachment of multiple ubiquitin molecules (poly-ubiquitination).[19] This effect should be absent in the DMSO control.

Causality: This assay directly proves that the compound-induced proximity results in the enzymatic modification required for proteasomal degradation.

Protocol: Cellular Degradation Profiling

Objective: To measure the potency and extent of neosubstrate degradation in a cellular context.

Methodology (Western Blot):

-

Cell Culture: Plate cells that endogenously express the target protein (e.g., multiple myeloma cell line MM.1S for IKZF1) in a multi-well plate.[20]

-

Treatment: Treat the cells with a serial dilution of the test compound for a specified time (e.g., 4-24 hours). Include a vehicle control (DMSO).

-

Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]

-

Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Western Blot: Perform SDS-PAGE and Western blotting as described in Protocol 4.2. Probe for the target protein and a loading control (e.g., GAPDH, β-actin).

-

Analysis:

-

Use densitometry to quantify the band intensity for the target protein and the loading control in each lane.

-

Normalize the target protein signal to the loading control.

-

Plot the normalized protein level (%) against the compound concentration.

-

Fit the data to a dose-response curve to calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal percentage of degradation achieved).[18][21]

-

Causality: This is the ultimate proof of concept, demonstrating that the compound can enter cells and successfully orchestrate the entire degradation pathway, leading to a reduction in target protein levels. For higher throughput, plate-based methods like In-Cell Western (ICW) or Nano-Glo® HiBiT can be employed.[22][23]

Quantitative Analysis of Molecular Glue Activity

The efficacy of a molecular glue is defined by several key quantitative parameters. The table below provides representative values for well-characterized IMiD compounds to illustrate the data researchers should aim to generate.

| Parameter | Lenalidomide | Pomalidomide | CC-92480 (Next-Gen) | Description |

| CRBN Binding Affinity (IC50) | 1.27 µM | ~250 nM | 0.03 µM | Concentration to displace 50% of a fluorescent probe from CRBN.[24][25] |

| IKZF1 Degradation (DC50) | ~1 µM | ~50 nM | ~1 nM | Concentration to degrade 50% of IKZF1 in sensitive cell lines.[15][25] |

| Dmax (IKZF1 Degradation) | >90% | >95% | >95% | Maximum percentage of IKZF1 degradation observed.[18][25] |

| Primary Neosubstrates | IKZF1, IKZF3, CK1α | IKZF1, IKZF3 | IKZF1, IKZF3, ZFP91 | Proteins selectively targeted for degradation.[7][14] |

Note: Values are approximate and can vary based on the specific cell line and assay conditions used.

Newer generation Cereblon E3 Ligase Modulators (CELMoDs) like CC-92480 demonstrate significantly higher binding affinity for CRBN and more potent degradation of neosubstrates, highlighting the evolution of this drug class.[25]

Therapeutic Implications and Future Directions

The discovery of the molecular glue mechanism for IMiDs has revolutionized the treatment of multiple myeloma and certain myelodysplastic syndromes.[8][15] It validated the concept of hijacking E3 ligases for therapeutic benefit and opened the door to targeting proteins previously thought to be undruggable.[7]

The field is now focused on:

-

Rational Discovery: Moving beyond serendipitous findings to rationally design new molecular glues for other E3 ligases and novel neosubstrates.

-

Expanding the Scope: Identifying glues that can degrade targets relevant to other cancers, neurodegenerative diseases, and inflammatory disorders.[11]

-

Tuning Specificity: Engineering molecules with refined neosubstrate profiles to maximize therapeutic efficacy while minimizing off-target effects.[9]

The mechanism pioneered by the 3-amino-1-methylpiperidine-2,6-dione scaffold and its derivatives represents a paradigm shift in drug discovery. A thorough understanding of its intricate molecular choreography, validated by a robust suite of biochemical and cellular assays, is paramount for any scientist or researcher aiming to contribute to this exciting and rapidly advancing field.

References

-

Krönke, J., & Ebert, B. L. (2015). The novel mechanism of lenalidomide activity. Blood. [Link]

-

Narg生物 (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Narg生物 Blog. [Link]

-

Lee, H., et al. (2017). Structures of cereblon (CRBN)-DDB1-E3 ligase complex. ResearchGate. [Link]

-

Yang, J., et al. (2022). Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development. Acta Pharmaceutica Sinica B. [Link]

-

Rychlicki, M., et al. (2022). Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. Cancers. [Link]

-

Boucher, D., et al. (2020). IMiDs induce FAM83F degradation via an interaction with CK1α to attenuate Wnt signalling. EMBO Molecular Medicine. [Link]

-

Asatsuma-Okumura, T., et al. (2019). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Accounts of Chemical Research. [Link]

-

Mitsiades, C. S., et al. (2012). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Haematologica. [Link]

-

Zhu, Y. X., et al. (2012). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma. [Link]

-

Sygnature Discovery (2024). What are CRBN modulators and how do they work?. Sygnature Discovery Blog. [Link]

-

Fischer, E. S., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. [Link]

-

BMG Labtech (2024). Cell-based protein degrader assays for microplates. BMG Labtech Application Notes. [Link]

-

Wikipedia. Cereblon E3 ligase modulator. Wikipedia. [Link]

-

Gyon, Y., et al. (2022). Overcoming IMiD resistance in T-cell lymphomas through potent degradation of ZFP91 and IKZF1. Blood. [Link]

-

Domainex (n.d.). Ternary Complex Formation Assays. Domainex Resources. [Link]

-

Foley, C. A., & Crews, C. M. (2021). Novel Mechanisms of Molecular Glue-Induced Protein Degradation. ACS Central Science. [Link]

-

NanoTemper Technologies (n.d.). Assay setup for cooperativity assessment (e.g. PROTACs, molecular glues). NanoTemper Technologies. [Link]

-

Hansen, J. D., et al. (2019). CC-92480 Is a Novel Cereblon E3 Ligase Modulator with Enhanced Tumoricidal and Immunomodulatory Activity. Blood. [Link]

-

Zhao, B. (2024). Lessons from natural molecular glue degraders. Biochemical Society Transactions. [Link]

-

Lee, J-H., & Lee, K-E. (2020). In vitro Auto- and Substrate-Ubiquitination Assays. Bio-protocol. [Link]

-

Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. [Link]

-

Matyskiela, M. E., et al. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. The Royal Society of Chemistry. [Link]

-

Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase bound to thalidomide. RCSB PDB. [Link]

-

Bio-Techne (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. [Link]

-

Nakagawa, T., et al. (2023). IMiD/CELMoD-induced growth suppression of adult T-cell leukemia/lymphoma cells via cereblon through downregulation of target proteins and their downstream effectors. Frontiers in Oncology. [Link]

-

Patsnap (2024). What is the mechanism of Pomalidomide?. Patsnap Synapse. [Link]

-

Bjorklund, C. C., et al. (2018). Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation. Haematologica. [Link]

-

Talley, J. M., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR Protocols. [Link]

-

Scott, J. S., & Degorce, S. L. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. The Royal Society of Chemistry. [Link]

-

van der Garde, M., et al. (2018). IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation. Blood. [Link]

-

Bio-Techne (n.d.). Simple Western Hits the Bullseye of Targeted Protein Degradation. Bio-Techne. [Link]

-

Banik, S. M., et al. (2021). Protein degradation analysis by western blot. Bio-protocol. [Link]

-

Handa, H., & Utsunomiya-Tate, N. (2014). Structure of the human DDB1– Cereblon – thalidomide complex. SPring-8 Research Frontiers. [Link]

-

Dynamic Biosensors (2024). DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity. Dynamic Biosensors Webinars. [Link]

-

Vasta, J. D., et al. (2023). Discovery of molecular glues by modeling ternary complex conformational ensembles and thermodynamic stability. bioRxiv. [Link]

-

Wagner, J., et al. (2025). Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues. RSC Chemical Biology. [Link]

-

PubChem (n.d.). 3-amino-1-methylpiperidine-2,6-dione hydrochloride. PubChem. [Link]

-

Tebubio (2025). Ubiquitination & Targeted Protein Degradation Tools. Tebubio Blog. [Link]

-

ECHA (n.d.). 3-amino-1-methylpiperidine-2,6-dione hydrochloride. ECHA. [Link]

-

Chi, Z., et al. (2023). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. The FEBS Journal. [Link]

-

European Patent Office (2018). NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. European Patent Office. [Link]

Sources

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. What are CRBN modulators and how do they work? [synapse.patsnap.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. IMiDs induce FAM83F degradation via an interaction with CK1α to attenuate Wnt signalling | Life Science Alliance [life-science-alliance.org]

- 16. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 17. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. resources.bio-techne.com [resources.bio-techne.com]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. books.rsc.org [books.rsc.org]

- 24. tandfonline.com [tandfonline.com]

- 25. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to the Structural Properties of 3-Amino-1-methylpiperidine-2,6-dione and its Implications for IMiD Analog Design

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the structural properties of 3-Amino-1-methylpiperidine-2,6-dione, a core scaffold of immunomodulatory drugs (IMiDs). We delve into the critical architectural features that govern its function as a molecular glue, mediating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and neosubstrates for targeted protein degradation. This document explores the mechanistic underpinnings of IMiD activity, the structure-activity relationships (SAR) of key analogs, and detailed protocols for characterizing their biophysical and cellular properties. By synthesizing established principles with field-proven insights, this guide serves as a critical resource for researchers in targeted protein degradation and drug discovery.

Introduction: The Rise of Molecular Glues

The paradigm of small molecule drug discovery has been revolutionized by the concept of targeted protein degradation. Unlike traditional inhibitors that block the function of a target protein, molecular glues are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2] The immunomodulatory drugs (IMiDs), a class of therapeutics that includes thalidomide, lenalidomide, and pomalidomide, are the archetypal molecular glues.[3][4] Their clinical success in treating hematological malignancies, such as multiple myeloma, has spurred intense research into their mechanism of action and the development of novel analogs.[4][5]

At the heart of IMiD activity lies the 3-aminopiperidine-2,6-dione core, which serves as the critical pharmacophore for binding to Cereblon (CRBN), the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[4][6] This guide will focus on the structural nuances of a specific analog, 3-Amino-1-methylpiperidine-2,6-dione, to understand how subtle modifications to the core scaffold can profoundly impact biological activity.

The CRL4CRBN E3 Ubiquitin Ligase Complex: The Cellular Machinery for Degradation

The CRL4CRBN E3 ubiquitin ligase complex is a multi-protein machine responsible for tagging specific proteins with ubiquitin, marking them for destruction by the proteasome.[7] The key components of this complex are:

-

Cullin 4 (CUL4): A scaffold protein that provides the structural backbone of the complex.

-

Regulator of Cullins 1 (ROC1/RBX1): A RING-domain protein that recruits the E2 ubiquitin-conjugating enzyme.

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.

-

Cereblon (CRBN): The substrate receptor that provides specificity to the complex, recognizing and binding to target proteins.[7]

IMiDs act by binding to a specific pocket on CRBN, effectively "gluing" it to proteins that it would not normally interact with, known as neosubstrates.[1] This induced proximity leads to the ubiquitination and degradation of these neosubstrates, resulting in the therapeutic effects of the drugs.[8]

Structural Analysis of the 3-Amino-1-methylpiperidine-2,6-dione Core

The 3-aminopiperidine-2,6-dione moiety is the essential component for Cereblon binding. However, the specific analog, 3-Amino-1-methylpiperidine-2,6-dione, possesses two key modifications from the core structure found in many clinically approved IMiDs: the absence of a phthaloyl ring and the presence of a methyl group on the piperidine nitrogen.

The Glutarimide Moiety: The Anchor to Cereblon

The glutarimide ring of IMiDs is the primary anchor that binds within a hydrophobic pocket on the surface of Cereblon. This pocket is often referred to as the "tri-tryptophan" pocket due to the presence of three key tryptophan residues that form critical interactions with the glutarimide ring.[9] While a crystal structure of 3-Amino-1-methylpiperidine-2,6-dione complexed with Cereblon is not publicly available, structural data from related IMiDs like lenalidomide and pomalidomide reveal the precise nature of this interaction.[10][11] The glutarimide moiety is accommodated in this pocket, forming hydrogen bonds and van der Waals interactions that stabilize the complex.

The Impact of N-Methylation: A Structure-Activity Relationship (SAR) Perspective

The methylation of the nitrogen at the 1-position of the piperidine-2,6-dione ring is a critical modification. Structure-activity relationship (SAR) studies on IMiD analogs have shown that this N-methylation can significantly impact Cereblon binding affinity. In the context of PROTACs (Proteolysis Targeting Chimeras), N-methylated pomalidomide analogs are often used as negative controls due to their low affinity for Cereblon.[12] This suggests that the hydrogen on the glutarimide nitrogen may be involved in a crucial hydrogen bond with Cereblon that is lost upon methylation. This loss of a key interaction would be expected to decrease the binding affinity and, consequently, the degradation efficiency of the analog.

The 3-Amino Group: A Vector for Neosubstrate Recruitment

The amino group at the 3-position of the piperidine-2,6-dione ring is essential for the recruitment of neosubstrates. While the glutarimide moiety anchors the molecule to Cereblon, the substituent at the 3-position (in clinical IMiDs, this is the phthaloyl group) creates a new surface on the Cereblon-IMiD complex. This new surface is then recognized by the neosubstrate, leading to the formation of a stable ternary complex.[1] In the case of 3-Amino-1-methylpiperidine-2,6-dione, the free amino group would present a different chemical functionality compared to the larger, more hydrophobic phthaloyl group of pomalidomide or lenalidomide. This would likely alter the neosubstrate specificity of the molecule.

Quantitative Analysis of IMiD Analog Activity

To rigorously characterize the structural properties of IMiD analogs, a suite of biophysical and cell-based assays are employed. These assays provide quantitative data on binding affinity, degradation efficiency, and cellular potency.

Binding Affinity to Cereblon

The direct measurement of binding affinity to Cereblon is a critical first step in evaluating any new IMiD analog. Two common techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

| Parameter | Lenalidomide | Pomalidomide | Thalidomide | 3-Amino-1-methylpiperidine-2,6-dione (Predicted) | Reference |

| Binding Affinity (Kd) to CRBN | 0.3 µM (ITC) | 0.1 µM (ITC) | 7.8 µM (FRET) | >10 µM | [13] |

Note: The binding affinity for 3-Amino-1-methylpiperidine-2,6-dione is a prediction based on SAR data indicating that N-methylation significantly reduces CRBN affinity.[12]

Neosubstrate Degradation Efficiency

The ultimate measure of a molecular glue's efficacy is its ability to induce the degradation of its target neosubstrates. This is typically quantified by measuring the DC50 (the concentration of the compound that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).

| Compound | Neosubstrate | DC50 | Dmax | Reference |

| Pomalidomide | Aiolos (IKZF3) | 8.7 nM | >95% | [14] |

| Methyl Derivative of Pomalidomide Analog | Aiolos (IKZF3) | 120 nM | 85% | [14] |

| 3-Amino-1-methylpiperidine-2,6-dione (Predicted) | IKZF1/3 | High nM to µM | Lower than Pomalidomide | N/A |

Note: The degradation efficiency for 3-Amino-1-methylpiperidine-2,6-dione is a prediction based on the expected lower binding affinity due to N-methylation and the altered neosubstrate-recruiting moiety.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for key experiments used to characterize IMiD analogs.

Protocol for Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16][17][18]

Objective: To determine the binding affinity of an IMiD analog to the CRBN-DDB1 complex.

Materials:

-

Purified recombinant human CRBN-DDB1 protein complex.

-

IMiD analog of interest.

-

ITC instrument (e.g., Malvern MicroCal).

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Degassing station.

Procedure:

-

Sample Preparation:

-

Dialyze the CRBN-DDB1 protein and the IMiD analog solution against the same batch of ITC buffer overnight at 4°C to minimize buffer mismatch.

-

Determine the precise concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, and a calibrated standard curve for the small molecule).

-

Thoroughly degas both solutions for at least 10 minutes immediately before the experiment.

-

-

ITC Experiment Setup:

-

Load the CRBN-DDB1 solution (typically 20-50 µM) into the sample cell of the ITC instrument.

-

Load the IMiD analog solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

-

Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., a series of 1-2 µL injections every 150 seconds).

-

-

Data Acquisition and Analysis:

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Execute the titration run.

-

As a control, perform a titration of the IMiD analog into the buffer alone to measure the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.

-

Protocol for Quantitative Western Blotting for Protein Degradation

Quantitative Western blotting is used to measure the decrease in the levels of a target protein following treatment with a degrader molecule.[19][20][21][22][23]

Objective: To determine the DC50 and Dmax of an IMiD analog for a specific neosubstrate (e.g., IKZF1).

Materials:

-

Human cell line expressing the neosubstrate of interest (e.g., MM.1S multiple myeloma cells).

-

IMiD analog of interest.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer and system.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-IKZF1 and anti-loading control, e.g., anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment:

-

Seed cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of the IMiD analog for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them with Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the neosubstrate overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Data Acquisition and Analysis:

-

Image the blot using a chemiluminescence imager.

-

Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the neosubstrate band to the corresponding loading control band.

-

Plot the normalized protein levels against the log of the IMiD analog concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

-

Conclusion and Future Directions

The structural properties of 3-Amino-1-methylpiperidine-2,6-dione and its analogs are of paramount importance in the design of novel molecular glues for targeted protein degradation. The glutarimide moiety serves as a reliable anchor to Cereblon, while modifications at the 1- and 3-positions of the piperidine-2,6-dione ring offer opportunities to modulate binding affinity and neosubstrate specificity.

While direct experimental data for 3-Amino-1-methylpiperidine-2,6-dione is limited, the principles of IMiD-Cereblon interaction derived from extensive studies of related analogs provide a strong framework for predicting its behavior. The N-methylation is anticipated to reduce Cereblon binding affinity, likely resulting in a less potent degrader compared to its non-methylated counterparts. The free 3-amino group, in place of a larger phthaloyl ring, is expected to significantly alter the neosubstrate repertoire.

Future research should focus on obtaining high-resolution crystal structures of this and other novel IMiD analogs in complex with Cereblon and their respective neosubstrates. Such structural insights, combined with quantitative biophysical and cellular data, will be invaluable for the rational design of next-generation molecular glues with enhanced potency, selectivity, and novel therapeutic applications.

References

- Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjug

- Isothermal Titration Calorimetry ITC. (2025). Protocols.io.

- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol.

- Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Rel

- Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. (n.d.). PMC.

- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). Springer Protocols.

- Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed.

- The Design of a Quantitative Western Blot Experiment. (n.d.). PMC.

- Best Practice for Western Blot Detection of Proteins Present in Tissue Lys

- ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.).

- How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. (2020). LI-COR.

- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). PMC.

- Pomalidomide-C7-NH2 Hydrochloride: A Comparative Analysis of Structural Activity Relationships in Cereblon Modul

- Quantitative Western Blot Analysis. (n.d.). Thermo Fisher Scientific.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.

- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews.

- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (n.d.).

- A Technical Guide to the Cereblon Binding Affinity of Thalidomide-Based E3 Ligase Ligands. (2025). Benchchem.

- Pomalidomide: Definition, Structure, Mechanism of Action and Applic

- Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α. (2024). PMC.

- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022).

- Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione. (n.d.).

- lenalidomide | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- Molecular model of IMiD function. (a) Thalidomide binds to CRBN at the... (n.d.).

- Cereblon-Targeting Ligase Degraders in Myeloma. (n.d.). BINASSS.

- Cereblon enhancer methylation and IMiD resistance in multiple myeloma. (n.d.). AIR Unimi.

- Targeted Destruction of Disease-Related Proteins. (2025). Diamond Light Source.

- Monoterpenoid fluorophthalimide IMiDs that lack human cereblon binding: synthesis and anti-proliferative, anti-angiogenic and anti-inflamm

- Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. (n.d.). PMC.

- Structure of classical and new generation IMiDs (structure and CID from PubChem (nih.gov)). (n.d.).

- Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. (2021). MDPI.

- Cereblon enhancer methylation and IMiD resistance in multiple myeloma. (n.d.). PMC.

- Structure of the human DDB1– Cereblon – thalidomide complex. (n.d.). SPring-8.

- 9FJX: Crystal structure of human CRBN-DDB1 in complex with Lenalidomide. (2025). RCSB PDB.

Sources

- 1. researchgate.net [researchgate.net]

- 2. diamond.ac.uk [diamond.ac.uk]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. binasss.sa.cr [binasss.sa.cr]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. rcsb.org [rcsb.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. licorbio.com [licorbio.com]

- 23. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]

3-Amino-1-methylpiperidine-2,6-dione Hydrochloride: Physicochemical Properties and Application as a Critical Negative Control in PROTAC Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking endogenous E3 ubiquitin ligases to degrade disease-causing proteins. The most commonly recruited E3 ligase is Cereblon (CRBN), engaged via immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.

However, a PROTAC's efficacy must be rigorously validated to ensure that target degradation is strictly dependent on ternary complex formation (Target-PROTAC-CRBN) and not an artifact of off-target toxicity or alternative degradation pathways. As a Senior Application Scientist, I emphasize that a PROTAC workflow is fundamentally incomplete without a structurally matched negative control.

This is where 3-Amino-1-methylpiperidine-2,6-dione hydrochloride (CAS: 1909304-98-8) becomes indispensable. By serving as the N-methylated glutarimide building block, it allows researchers to synthesize "bumped" PROTAC analogs that are completely incapable of binding CRBN, thereby providing a self-validating system for mechanistic causality [1, 2].

Physicochemical Properties

Accurate physicochemical characterization is critical for formulation, storage, and synthetic planning. 3-Amino-1-methylpiperidine-2,6-dione is typically supplied as a hydrochloride salt to enhance stability and solubility in polar organic solvents used during linker coupling.

Table 1: Core Physicochemical Data

| Property | Specification |

| Chemical Name | 3-Amino-1-methylpiperidine-2,6-dione hydrochloride |

| CAS Number | 1909304-98-8 (HCl salt) / 1516729-69-3 (Free base)[1] |

| Molecular Formula | C₆H₁₁ClN₂O₂ |

| Molecular Weight | 178.62 g/mol (HCl salt) |

| Appearance | Off-white to white solid powder |

| SMILES (Free Base) | O=C(C(N)CC1)N(C)C1=O |

| Solubility | Soluble in DMSO, DMF, and Water; sparingly soluble in non-polar solvents. |

| Storage Conditions | Keep in a dark place, sealed in dry conditions at room temperature. |

Mechanistic Causality: The Structural Biology of CRBN Abrogation

To understand why 3-Amino-1-methylpiperidine-2,6-dione is the gold standard for negative controls, we must examine the atomic-level interactions within the CRBN binding pocket.

The glutarimide ring of active IMiDs inserts into a shallow, hydrophobic "tritryptophan pocket" on CRBN, formed by residues Trp380, Trp386, and Trp400. The binding is anchored by a critical hydrogen bond: the imide nitrogen (NH) acts as an H-bond donor to the backbone carbonyl of His378 and the side chain of Trp380 [2].

The Causality of N-Methylation: When 3-Amino-1-methylpiperidine-2,6-dione is incorporated into a PROTAC, the methyl group at the N1 position of the glutarimide ring induces two catastrophic failures for CRBN binding:

-

Loss of H-Bond Donor: The methyl group replaces the essential hydrogen atom, destroying the primary anchoring interaction with His378.

-

Steric Clash: The bulky methyl group creates severe steric hindrance within the tightly packed tritryptophan pocket.

This structural divergence results in a >1000-fold loss of binding affinity to CRBN. Consequently, an N-methylated PROTAC will penetrate the cell and bind the target protein of interest (POI) with identical affinity to the active PROTAC, but it will fail to recruit the CRL4^CRBN E3 ligase complex. If the target protein is still degraded when using this N-methyl control, the researcher immediately knows the degradation is an off-target artifact [3].

Experimental Workflow: Synthesis of an N-Methylated Negative Control PROTAC

The following protocol outlines a highly reliable, step-by-step methodology for synthesizing a negative control PROTAC (e.g., a CDK9 degrader control) using 3-Amino-1-methylpiperidine-2,6-dione hydrochloride via nucleophilic substitution (S_N2) [4].

Protocol: S_N2 Alkylation with a Linker-Warhead Bromide

Reagents & Materials:

-

Linker-Warhead intermediate terminating in an alkyl bromide (1.0 eq)

-

3-Amino-1-methylpiperidine-2,6-dione hydrochloride (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Acetonitrile (ACN)

Step-by-Step Methodology:

-

Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the Linker-Warhead bromide (e.g., 0.188 mmol) and 3-Amino-1-methylpiperidine-2,6-dione hydrochloride (0.198 mmol).

-

Solvation & Neutralization: Suspend the solids in anhydrous ACN (0.6 mL). Add DIPEA (0.564 mmol) dropwise. Causality Note: DIPEA serves a dual purpose; it neutralizes the HCl salt to liberate the nucleophilic primary amine of the glutarimide derivative, and it acts as a non-nucleophilic base to scavenge the HBr generated during the reaction.

-

Thermal Activation: Seal the vial and heat the reaction mixture to 80 °C. Stir continuously for 24 hours. Causality Note: Elevated temperature is required to overcome the activation energy barrier for the alkylation of the sterically hindered amine.

-

Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a minimum volume of DMSO and purify via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Validation (Self-Validating Step): Confirm the product via LC-MS (exact mass) and ^1H-NMR. Critical Quality Attribute: Ensure the ^1H-NMR spectrum shows a distinct singlet at ~3.1 ppm (integrating to 3H), confirming the presence of the N-methyl group, and the absence of the broad imide NH peak typically found at ~11.0 ppm.

Data Presentation: Comparative Pharmacodynamics

To demonstrate the efficacy of this control system, Table 2 summarizes typical assay results comparing an active CRBN-recruiting PROTAC against its matched N-methylated negative control (synthesized from 3-Amino-1-methylpiperidine-2,6-dione).

Table 2: Pharmacodynamic Validation of N-Methylated Controls

| Parameter | Active PROTAC (Standard Glutarimide) | Negative Control (N-Methyl Glutarimide) | Mechanistic Conclusion |

| Target Binding Affinity (K_d) | ~ 5.0 nM | ~ 5.2 nM | Target engagement is preserved. |

| CRBN Binding Affinity (IC_50) | ~ 1.5 μM | > 100 μM | E3 ligase recruitment is completely abolished[2]. |

| Target Degradation (DC_50) | 10 - 50 nM | > 10,000 nM | Degradation is strictly CRBN-dependent [3]. |

| Cell Viability (EC_50) | ~ 100 nM | > 50,000 nM | Cytotoxicity is driven by target degradation, not off-target chemotoxicity. |

Mechanistic Visualization

The following diagram illustrates the divergent intracellular pathways of an active PROTAC versus the N-methylated negative control.

Fig 1: Mechanistic divergence between active PROTACs and N-methylated negative controls.

References

-

Akopian, D., et al. "Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon." Journal of Biological Chemistry, 2018. Available at:[Link]

-

Brand, M., et al. "Homolog-selective degradation as a strategy to probe the function of CDK6 in AML." Nature Chemical Biology, 2019. Available at:[Link]

-

Al-Ayoubi, A., et al. "Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network." bioRxiv, 2024. Available at:[Link]

Computational Modeling and Experimental Validation of 3-Amino-1-methylpiperidine-2,6-dione as a Negative Control Warhead in CRBN-Targeted PROTACs

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules hijack endogenous E3 ubiquitin ligases—most commonly Cereblon (CRBN)—to induce the ubiquitination and subsequent proteasomal degradation of a Protein of Interest (POI). However, rigorous scientific validation requires proving that degradation is strictly E3 ligase-dependent and not an artifact of off-target cytotoxicity or non-specific protein destabilization.

Molecular Identity & Physicochemical Properties

To accurately model the negative control in silico, researchers must utilize the correct stereochemical and physicochemical parameters. The methylation at the N1 position of the piperidine-2,6-dione ring is the critical structural modification that abrogates CRBN binding.

Table 1: Physicochemical and Structural Parameters

| Property | Value / Description |

| Chemical Name | 3-Amino-1-methylpiperidine-2,6-dione |

| Molecular Formula | C₆H₁₀N₂O₂ |

| Molecular Weight | 142.16 g/mol (Free base) |

| Canonical SMILES | CN1C(=O)C(N)CCC1=O |

| Hydrogen Bond Donors | 1 (Primary amine at C3; Imide N1 donor is lost) |

| Hydrogen Bond Acceptors | 3 (Two carbonyl oxygens, one primary amine) |

| Primary Utility | Synthesis of E3 ligase binding-deficient negative controls 1 |

Structural Biology & Causality: The Mechanism of E3 Ligase Evasion

To understand why 3-amino-1-methylpiperidine-2,6-dione is an indispensable tool, we must examine the causality of the PROTAC-CRBN interaction.

The native glutarimide ring of immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide inserts into a shallow, hydrophobic tri-tryptophan pocket on the surface of CRBN. Within this pocket, the unmethylated imide nitrogen (N1) acts as an essential hydrogen bond donor, coordinating directly with the backbone carbonyl of His380 and the sidechain of Trp380 2.

By utilizing the N-methylated warhead (3-amino-1-methylpiperidine-2,6-dione), two biophysical disruptions occur simultaneously:

-

Loss of H-Bonding: The critical hydrogen bond donor at N1 is replaced by a methyl group, eliminating the electrostatic interaction with His380.

-

Steric Clash: The bulky methyl group introduces severe steric hindrance within the constrained tri-tryptophan pocket, physically preventing the warhead from anchoring into CRBN.

Consequently, the PROTAC cannot recruit the E3 ligase, the ternary complex fails to form, and the target protein remains intact.

Fig 1: Mechanistic divergence of active CRBN PROTACs vs. N-methylated negative controls.

Computational Modeling Workflow

Before initiating chemical synthesis, researchers should validate the steric clash of the N-methylated PROTAC via in silico modeling. This ensures that the linker attachment at the C3-amino position does not inadvertently alter the binding pose to compensate for the N-methylation.

Step-by-Step In Silico Protocol

-

Ligand Preparation: Input the SMILES CN1C(=O)C(N)CCC1=O into your ligand preparation suite (e.g., Schrödinger LigPrep or RDKit). Generate 3D conformers and assign protonation states at physiological pH (7.4).

-

Protein Preparation: Retrieve a high-resolution CRBN crystal structure from the Protein Data Bank (e.g., PDB ID: 4CI1 or 4TZ4). Remove the native ligand (lenalidomide/thalidomide) but retain the structural water molecules deep within the binding pocket.

-

Induced-Fit Docking: Dock the N-methylated PROTAC into the CRBN pocket. The scoring function should immediately penalize the pose due to the N-methyl group clashing with the His380 backbone.

-

Molecular Dynamics (MD) Simulations: Run a 100 ns MD simulation (using AMBER or GROMACS) to calculate the binding free energy ( ΔG ) via MM-GBSA. A properly designed N-methyl negative control will yield a highly unfavorable (positive) ΔG compared to its unmethylated counterpart.

Experimental Validation Protocols (Self-Validating System)

To establish trustworthiness in your TPD pipeline, every active PROTAC must be tested in parallel with its 3-amino-1-methylpiperidine-2,6-dione derived negative control and a vehicle (DMSO). This creates a self-validating system that definitively proves CRBN dependence 3.

Protocol 1: NanoBiT Assay for Ternary Complex Formation

This assay confirms that the N-methylated control physically fails to bridge the POI and CRBN.

-

Cell Preparation: Seed HEK293T cells in a 96-well white plate at 10,000 cells/well.

-

Transfection: Transiently transfect cells with plasmids encoding SmBiT-CRBN and LgBiT-POI using Lipofectamine 3000. Incubate for 24 hours.

-

Compound Treatment: Treat cells with a concentration gradient (1 nM to 10 μM) of the Active PROTAC, the N-methyl PROTAC, and DMSO. Incubate for 2 hours.

-

Detection: Add Nano-Glo® Live Cell Reagent. Read luminescence on a microplate reader.

-

Data Interpretation: The Active PROTAC will exhibit a bell-shaped curve (the "hook effect"), indicating successful ternary complex formation. The N-methyl PROTAC must show baseline luminescence identical to DMSO.

Protocol 2: Cellular Degradation Assay (Western Blotting)

This assay confirms that the lack of ternary complex translates to a lack of target degradation.

-

Cell Treatment: Seed the target disease cell line (e.g., MV4-11) in 6-well plates. Treat with 100 nM and 1 μM of the Active PROTAC, N-methyl PROTAC, and DMSO for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes and collect the supernatant.

-

Quantification & Electrophoresis: Quantify protein concentration using a BCA assay. Load 20 μg of protein per well onto an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH). Detect using HRP-conjugated secondary antibodies and ECL substrate.

-

Data Interpretation: The POI band should be absent or heavily depleted in the Active PROTAC lanes. The N-methyl PROTAC lanes must show POI band intensities equivalent to the DMSO control.

Fig 2: End-to-end workflow from computational modeling to in vitro and cellular validation.

Conclusion

The integration of 3-amino-1-methylpiperidine-2,6-dione into PROTAC development is not merely a best practice; it is a fundamental requirement for establishing mechanistic causality. By intentionally designing steric clash and removing the critical hydrogen bond donor for CRBN, researchers can confidently differentiate true targeted protein degradation from off-target artifacts, thereby accelerating the development of highly selective, clinical-grade therapeutics.

References

-

Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Bondeson et al., 2018. URL:[Link]

-

Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology. Steinebach et al., 2018. URL:[Link]

Sources

Pharmacokinetics and Mechanistic Utility of 3-Amino-1-methylpiperidine-2,6-dione Derivatives In Vivo

A Technical Whitepaper for Drug Development Professionals

As application scientists engineering the next generation of Targeted Protein Degraders (TPDs), we frequently encounter a critical bottleneck: distinguishing true degradation-driven in vivo efficacy from transient, stoichiometric target inhibition. To resolve this, we leverage a highly specific chemical modification—the N-methylation of the glutarimide ring.

This whitepaper explores the in vivo pharmacokinetics (PK) of 3-Amino-1-methylpiperidine-2,6-dione derivatives and details their indispensable role as self-validating negative controls that allow researchers to definitively decouple pharmacokinetics from Cereblon (CRBN)-mediated pharmacodynamics (PD).

The Chemical Paradox of N-Methylation

The core scaffold of immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide relies on a 3-aminopiperidine-2,6-dione (glutarimide) ring. The imide nitrogen (N1) acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of His378 and the sidechain of Trp380 within the CRBN binding pocket.

Synthesizing 3-amino-1-methylpiperidine-2,6-dione introduces a methyl group at this exact N1 position. This single modification triggers a cascade of physicochemical changes that fundamentally alter the molecule's behavior in vivo. Counterintuitively, while adding a methyl group increases the lipophilicity (LogP) of the molecule, it simultaneously increases its aqueous solubility.

The Causality: The unsubstituted imide NH forms strong intermolecular hydrogen bonds, creating a highly stable crystal lattice with a high melting point. N-methylation eliminates this hydrogen bond donor, plummeting the melting point from ~275 °C to 159 °C[1]. This massive reduction in crystal lattice energy lowers the thermodynamic barrier to dissolution, resulting in a >5-fold boost in aqueous solubility (up to 275.9 μg/L for the thalidomide analog)[1].

Table 1: Physicochemical Comparison of Glutarimide Scaffolds

| Property | 3-Aminopiperidine-2,6-dione (Parent) | 3-Amino-1-methylpiperidine-2,6-dione (N-Methylated) | Pharmacokinetic Consequence |

| Melting Point (°C) | ~275 | 159 | Lower lattice energy accelerates in vivo dissolution rate. |

| Aqueous Solubility | ~50 μg/L | 275.9 μg/L | Higher solubility aids systemic absorption and formulation. |

| Lipophilicity (LogP) | 0.49 | 1.15 | Enhanced passive membrane permeability and tissue distribution. |

| CRBN Binding (Ki) | High (Low nM) | Negligible (>10,000-fold loss) | Completely abolishes target degradation; acts as an occupancy probe. |

In Vivo Pharmacokinetics (ADME Profile)

The unique physicochemical properties of 3-amino-1-methylpiperidine-2,6-dione derivatives dictate their Absorption, Distribution, Metabolism, and Excretion (ADME) profile in preclinical models.

-

Absorption and Permeability: The optimal balance of increased aqueous solubility and moderate lipophilicity makes N-methylated derivatives exceptionally permeable. In steady-state flux studies across biological membranes, N-methyl analogs demonstrate significantly higher permeation rates compared to their unmethylated counterparts[2]. In vivo, this translates to rapid oral absorption and high peak plasma concentrations ( Cmax ).

-

Distribution (Bypassing CRBN Trapping): Standard IMiDs often exhibit complex volume of distribution ( Vd ) kinetics because they bind tightly to CRBN, which is highly expressed in specific tissues (e.g., hematopoietic compartments). Because N-methylated derivatives cannot bind CRBN, they are not subjected to this "tissue trapping," resulting in a distribution profile driven purely by their lipophilicity rather than target-mediated disposition.

-

Metabolism (Hydrolytic Stability): The unmethylated glutarimide ring is notoriously susceptible to spontaneous, non-enzymatic hydrolysis in physiological aqueous environments (pH 7.4). N-alkylation alters the electron density and steric environment around the imide carbonyls, subtly shifting the hydrolytic degradation pathways and half-life ( t1/2 ) in plasma.

The Ultimate PK/PD Decoupler in PROTAC Engineering

In the development of Proteolysis Targeting Chimeras (PROTACs), achieving high systemic exposure (PK) does not always guarantee that the observed efficacy (PD) is due to protein degradation. The target-binding warhead of the PROTAC may simply be acting as a traditional inhibitor.

To prove the mechanism of action, researchers synthesize a control PROTAC utilizing the 3-amino-1-methylpiperidine-2,6-dione moiety. Because the N-methyl group induces a steric clash and removes the critical hydrogen bond, these control compounds are typically >10,000 times less potent at recruiting CRBN[3].

For example, in the development of pan-AKT degraders, researchers utilized the active degrader INY-03-041 alongside its N-methylated counterpart, INY-03-112[4]. While both compounds achieved target occupancy, only the unmethylated INY-03-041 induced AKT degradation. Similarly, in FAK PROTAC development, the N-methylated control BSJ-05-002 was used to prove that the efficacy of the active degrader BSJ-04-146 was strictly degradation-dependent[5].

Logical workflow demonstrating PK/PD decoupling using N-methylated glutarimide controls.

Experimental Protocol: In Vivo PK/PD Decoupling Assay

To establish a self-validating system that proves your drug's efficacy is driven by catalytic degradation rather than stoichiometric inhibition, execute the following parallel cohort study.

Step 1: Equimolar Formulation Formulate both the Active PROTAC and the N-Methylated Control PROTAC in identical vehicles (e.g., 5% DMSO, 5% Cremophor EL, 90% Saline). Ensure complete dissolution; note that the N-methylated control will likely dissolve faster due to its lower melting point.

Step 2: Parallel Cohort Dosing Administer the formulated compounds to tumor-bearing xenograft mice (n=5 per group) via IV or PO routes at equimolar doses (e.g., 10 mg/kg). Include a vehicle-only control group.

Step 3: Temporal Pharmacokinetic Profiling Causality Check: We must prove the control compound is physically present in the blood/tissue at levels equal to or greater than the active drug.

-

Collect plasma samples via tail vein bleed at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Quantify compound concentrations using LC-MS/MS.

-

Calculate Area Under the Curve ( AUC0−24 ) and Cmax . The N-methyl control must demonstrate an equivalent or superior PK exposure profile compared to the active PROTAC.

Step 4: Pharmacodynamic Tissue Analysis

-

Harvest tumors at the 12-hour and 24-hour marks from a subset of mice.

-

Lyse tissue and perform Western blot analysis for the target protein.

-

Validation: The Active PROTAC cohort must show near-complete target depletion. The N-Methyl Control cohort must show target levels identical to the vehicle group, confirming the absence of CRBN-mediated degradation.

Step 5: Efficacy Monitoring Monitor tumor volume via caliper measurements over 21 days. If the Active PROTAC drives tumor regression while the N-Methyl Control (despite having excellent PK exposure) fails to halt tumor growth, you have definitively decoupled PK from PD and proven a degradation-dependent mechanism of action.

References

-

Li, J. J. (2014). Medicinal Chemistry for Practitioners. Wiley. Available at: [Link]

-

Goosen, T. C., et al. (2002). Percutaneous Delivery of Thalidomide and Its N-Alkyl Analogs. Pharmaceutical Research. Available at:[Link]

-

Li, S., et al. (2018). Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins. Journal of Medicinal Chemistry. Available at:[Link]

-

You, I., et al. (2020). Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling. Cell Chemical Biology. Available at:[Link]

-

Gao, H., et al. (2020). Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity. Science Translational Medicine. Available at: [Link]

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 3-Amino-1-methylpiperidine-2,6-dione (CAS 1909304-98-8) – Safety, Handling, and Application as a CRBN-Negative Control in PROTAC Development

Executive Summary

As targeted protein degradation (TPD) reshapes the drug discovery landscape, the rigorous validation of Proteolysis Targeting Chimeras (PROTACs) requires robust negative controls. To prove that target degradation is driven by ubiquitin-proteasome system (UPS) hijacking rather than off-target cytotoxicity, researchers must synthesize control compounds that bind the target protein but fail to recruit the E3 ligase.

3-Amino-1-methylpiperidine-2,6-dione hydrochloride (CAS 1909304-98-8) is a specialized chemical building block engineered precisely for this purpose. By featuring an N-methylated glutarimide ring, this compound intentionally abrogates binding to the Cereblon (CRBN) E3 ubiquitin ligase[1]. This in-depth guide details the chemical properties, safety profile, and step-by-step methodologies for utilizing CAS 1909304-98-8 to synthesize self-validating negative controls in TPD workflows.

Chemical Identity and Physical Properties

Understanding the physicochemical properties of this building block is critical for downstream synthesis, particularly regarding its solubility and salt form. The hydrochloride salt ensures stability and prevents premature degradation of the primary amine.

| Property | Specification |

| Chemical Name | 3-Amino-1-methylpiperidine-2,6-dione hydrochloride |

| CAS Number | 2[2] |

| Molecular Formula | C₆H₁₁ClN₂O₂ |

| Molecular Weight | 178.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| Storage Conditions | Inert atmosphere, 2-8°C, protected from light and moisture[3] |

| Primary Application | Synthesis of CRBN-inactive PROTAC negative controls |

Hazard Identification and Safety Data

Safety is paramount when handling novel building blocks. According to harmonized GHS classifications detailed in 2[2], 3-amino-1-methylpiperidine-2,6-dione hydrochloride presents specific acute and localized hazards.

Quantitative Hazard Summary

| GHS Classification | Hazard Statement (H-Code) | Description |

| Skin Irrit. 2 | H315 | Causes skin irritation. |

| Eye Irrit. 2A | H319 | Causes serious eye irritation. |

| STOT SE 3 | H335 / H336 | May cause respiratory irritation or drowsiness/dizziness. |

| Acute Tox. 4 | H302 | Harmful if swallowed. |

Causality Behind Safety Protocols: The primary amine and the hydrochloride salt nature contribute to its irritating properties on mucous membranes and skin.

-

Handling: Must be weighed and transferred within a Class II biological safety cabinet or chemical fume hood to prevent inhalation of irritating dust particles (H335).

-

PPE: Nitrile gloves and tight-fitting safety goggles are mandatory to mitigate skin and eye irritation risks (H315, H319).

Mechanistic Grounding: The Role of N-Methylation in TPD

To appreciate the utility of CAS 1909304-98-8, one must understand the atomic-level interactions within the CRBN E3 ligase complex. Standard CRBN ligands (thalidomide, lenalidomide, pomalidomide) rely on their glutarimide ring to dock into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. The unmethylated imide nitrogen (NH) is an essential hydrogen bond donor to the backbone carbonyl of His378[4].

As demonstrated in 4[4], replacing this NH with an N-CH₃ group (as seen in 1909304-98-8) causes two critical failures in ligase recruitment:

-

Steric Hindrance: The methyl group physically clashes with the tight constraints of the tri-tryptophan binding pocket.

-

Loss of Hydrogen Bonding: The critical H-bond donor to His378 is permanently removed.

Consequently, a PROTAC synthesized with this building block will successfully bind the Protein of Interest (POI) but will fail to recruit CRBN, establishing a perfect "inactive" baseline to prove that your active PROTAC is functioning via true targeted degradation rather than simple target inhibition[1].

Diagram 1: Mechanistic divergence between active PROTACs and N-methylated negative controls.

Experimental Protocols: Synthesis and Validation

The following protocols outline a self-validating system for synthesizing a negative control PROTAC and verifying its inactivity in vitro.

Protocol A: Amide Coupling for Negative Control PROTAC Synthesis